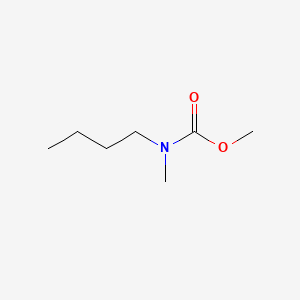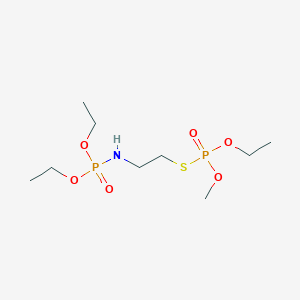
O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate is an organophosphate compound. This compound is known for its complex structure and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of multiple functional groups, including ethyl, methyl, and phosphoramido groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl phosphorodichloridate with methyl alcohol to form O-ethyl O-methyl phosphorochloridate. This intermediate is then reacted with diethylamine to introduce the diethylphosphoramido group, followed by the addition of ethyl mercaptan to form the final phosphorothioate compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of pesticides and other agrochemicals, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
Uniqueness
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21988-55-6 |
|---|---|
Formule moléculaire |
C9H23NO6P2S |
Poids moléculaire |
335.30 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-2-[ethoxy(methoxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C9H23NO6P2S/c1-5-14-17(11,15-6-2)10-8-9-19-18(12,13-4)16-7-3/h5-9H2,1-4H3,(H,10,11) |
Clé InChI |
MOUBNLCEQKFOLO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCCSP(=O)(OC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


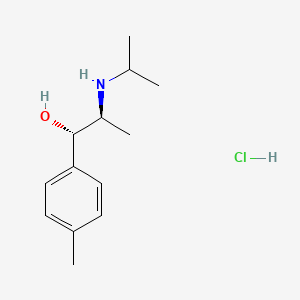

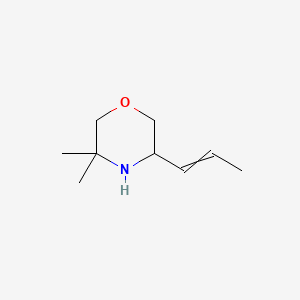
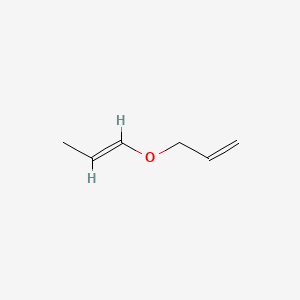
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
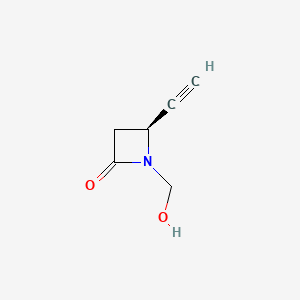
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
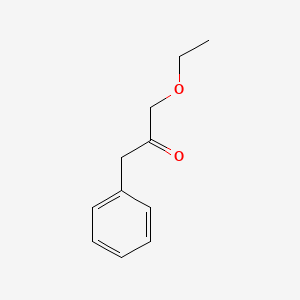
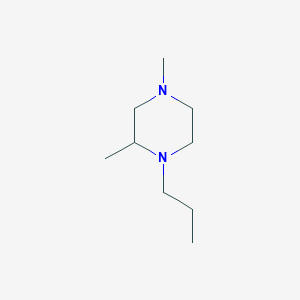
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)

